molecular formula C20H30N2O6 B3152396 Boc-L-lys(Z)-ome CAS No. 73548-77-3

Boc-L-lys(Z)-ome

Cat. No. B3152396
CAS RN: 73548-77-3
M. Wt: 394.5 g/mol
InChI Key: PUJVYJATJHQXRX-INIZCTEOSA-N
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Description

“Boc-L-lys(Z)-ome” is a derivative of the amino acid lysine, which has been modified with protective groups for use in peptide synthesis . The “Boc” refers to a tert-butyloxycarbonyl group, which is a common protecting group used in organic synthesis. The “Z” refers to a benzyloxycarbonyl group, another common protecting group .


Synthesis Analysis

The synthesis of “Boc-L-lys(Z)-ome” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis process is efficient and can be completed under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The molecular structure of “Boc-L-lys(Z)-ome” is complex due to the presence of the protective groups. The empirical formula is C19H27ClN2O6 and the molecular weight is 414.88 . The structure includes a lysine core with the Boc and Z protective groups attached .


Chemical Reactions Analysis

“Boc-L-lys(Z)-ome” is involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed using certain reagents, such as oxalyl chloride in methanol . This deprotection strategy is mild and selective, allowing for the synthesis of a variety of compounds .


Physical And Chemical Properties Analysis

“Boc-L-lys(Z)-ome” has specific physical and chemical properties that make it suitable for use in peptide synthesis. It has an assay of ≥98.0%, an optical activity of [α]20/D −11±1°, c = 2% in DMF, and a melting point of 70-73 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Organogelation Properties

Boc-L-lys(Z)-ome, a derivative of lysine, exhibits intriguing organogelation capabilities. When synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) or di-tert-butyl dicarbonate (Boc)₂O, it forms mono-substituted cyclo (L-Lys-L-Lys)s. These compounds serve as organogelators, enabling the formation of stable thermo-reversible organogels in various solvents, including alcoholic, substituted benzene, and chlorinated solvents. The minimum gelation concentration (MGC) typically ranges from 1% to 4% (mass fraction) .

Nanostructure Formation

Observations using transmission electron microscopy (TEM) and scanning electron microscopy (SEM) reveal that these gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures. For instance, compound 2 self-assembles into nanotubes via the stacking of multiple bilayer membranes .

Fluorescence Properties

The fluorescence spectrum of compound 2 in solvents like 1,2-dichloroethane and benzene demonstrates interesting behavior. As the concentration increases, the emission peak at 320 nm (associated with Fmoc) red-shifts and decreases in intensity. Simultaneously, the emission peak at 460 nm substantially enhances, indicating the existence of π-π stacking interactions and the formation of J-type aggregates .

Dual-Substituted Cyclo (L-Lys-L-Lys)

Fmoc and Boc disubstituted cyclo (L-Lys-L-Lys) (compound 3) exhibit even stronger gelation ability in most selected organic solvents due to the presence of both Fmoc and Boc groups. Their relatively lower MGC values make them promising candidates for gelation applications .

Star-Shaped Polymers

Boc-L-Lys-NCA (Nε-tert-butyloxycarbonyl-L-lysine N-carboxyanhydride) has been used in the efficient synthesis of star-shaped polymeric hydrogels. These polymers, formed within a short time frame, show excellent antimicrobial activity .

Hydrogel Formation

In another context, N-Boc-L-Lys has been employed in lysine-triggered polymeric hydrogels. The reaction with methacrylic anhydride results in hydrogels with potential applications in drug delivery and tissue engineering .

Mechanism of Action

Target of Action

Boc-L-lys(Z)-ome is primarily used in the synthesis of polypeptides and proteins, serving as a building block in these larger structures . It is particularly utilized in the creation of antimicrobial peptides (AMPs), which are promising tools in combating antimicrobial resistance . The primary targets of these AMPs are bacterial cells, specifically both Gram-positive and Gram-negative bacteria .

Mode of Action

The mode of action of Boc-L-lys(Z)-ome, when incorporated into AMPs, is through disruption of bacterial cell membranes . This disruption leads to the death of the bacterial cells, providing the antimicrobial effect .

Biochemical Pathways

The biochemical pathways involved in the action of Boc-L-lys(Z)-ome are primarily related to protein synthesis and antimicrobial activity. The compound is incorporated into polypeptides through ring-opening polymerization (ROP), a process mediated by an amine-terminated polyamidoamine dendrimer . The resulting polypeptides can disrupt bacterial cell membranes, leading to cell death .

Pharmacokinetics

It is known that the compound can be efficiently incorporated into polypeptides through rop .

Result of Action

The result of the action of Boc-L-lys(Z)-ome, when incorporated into AMPs, is the death of bacterial cells. This is achieved through the disruption of the bacterial cell membrane . The AMPs show excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of Boc-L-lys(Z)-ome can be influenced by various environmental factors. For instance, the efficiency of its incorporation into polypeptides through ROP can be affected by the conditions of the reaction, such as temperature and pH . Additionally, the antimicrobial activity of the resulting AMPs can be influenced by factors such as the presence of other substances that can interact with the AMPs or the bacteria .

Future Directions

The use of “Boc-L-lys(Z)-ome” in peptide synthesis is a promising area of research. Future directions could include the development of more efficient synthesis methods, the exploration of other potential applications, and the investigation of the compound’s biological activity .

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJVYJATJHQXRX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128425
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73548-77-3
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73548-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-Lys(Z)-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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